2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid

Lipophilicity Drug design Medicinal chemistry

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid (CAS 2080412‑76‑4) is a conformationally constrained seven‑membered lactam (caprolactam) building block that carries a benzyloxy (O‑benzyl) substituent at the 3‑position and an acetic acid side chain on the ring nitrogen. With a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.31 g mol⁻¹, it belongs to the 2‑oxoazepane‑1‑acetic acid family and serves as a protected intermediate for the introduction of a 3‑hydroxy‑azepane scaffold into target molecules.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 2080412-76-4
Cat. No. B2905228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid
CAS2080412-76-4
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESC1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
InChIKeyPRIYVZNJLLJPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid (CAS 2080412-76-4) – Core Bench Data for Procurement Evaluation


2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid (CAS 2080412‑76‑4) is a conformationally constrained seven‑membered lactam (caprolactam) building block that carries a benzyloxy (O‑benzyl) substituent at the 3‑position and an acetic acid side chain on the ring nitrogen [1]. With a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.31 g mol⁻¹, it belongs to the 2‑oxoazepane‑1‑acetic acid family and serves as a protected intermediate for the introduction of a 3‑hydroxy‑azepane scaffold into target molecules . Commercially available at ≥95 % purity, the compound is primarily positioned as a research‑grade building block for medicinal chemistry and organic synthesis programmes .

Why a Simple 2-Oxoazepane‑1‑acetic Acid Analog Cannot Substitute 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid in Multi‑Step Synthesis


The 3‑benzyloxy group is not a passive structural feature; it is a stereoelectronically and sterically active substituent that dictates the compound’s physicochemical profile, orthogonal‑protection compatibility, and downstream synthetic utility. Replacing it with a Boc‑, Fmoc‑ or unsubstituted analog profoundly alters lipophilicity (XLogP3 spans 0.9 to 3.1 across the series), hydrogen‑bond donor/acceptor counts, and topological polar surface area [1][2]. These differences directly affect solubility, membrane permeability in cell‑based assays, and chromatographic behavior during purification, making simple one‑for‑one substitution impossible without re‑optimising the entire synthetic sequence or biological assay [3].

Head‑to‑Head Physicochemical and Supply‑Form Evidence for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid vs. Its Closest 2‑Oxoazepane‑1‑acetic Acid Analogues


Lipophilicity (XLogP3) Comparison Across 3‑Substituted 2‑Oxoazepane‑1‑acetic Acid Derivatives

The benzyloxy‑substituted compound exhibits an intermediate lipophilicity (XLogP3 = 1.6) that lies between the Boc‑protected amine (XLogP3 = 0.9) and the Fmoc‑protected amine (XLogP3 = 3.1). This moderate logP reduces the risk of poor aqueous solubility seen with the highly lipophilic Fmoc analogue while avoiding the excessive polarity of the Boc derivative that can limit membrane permeability [1][2][3].

Lipophilicity Drug design Medicinal chemistry

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability

The target compound’s TPSA (66.8 Ų) is substantially lower than that of both the Boc‑ and Fmoc‑protected analogues (each 95.9 Ų). A TPSA below 90 Ų is a widely accepted threshold for favourable oral absorption and blood‑brain‑barrier penetration, suggesting that the benzyloxy derivative may possess superior passive permeability characteristics relative to its carbamate‑protected congeners [1][2][3].

Permeability TPSA Blood-brain barrier

Hydrogen‑Bond Donor Count and Its Impact on Solubility and Crystal Packing

With only one hydrogen‑bond donor (the carboxylic acid), the benzyloxy compound has half the HBD count of the Boc and Fmoc analogues (each with two HBDs: carboxylic acid plus carbamate NH). A lower HBD count generally correlates with reduced crystal lattice energy and may improve solubility in organic solvents commonly used in synthesis and purification [1][2][3].

Solubility Hydrogen bonding Formulation

Protecting‑Group Orthogonality: Benzyloxy vs. Boc and Fmoc in Multi‑Step Sequences

The O‑benzyl protecting group is stable to the acidic conditions that cleave the Boc group (e.g., TFA) and to the basic conditions that remove Fmoc (e.g., piperidine). Conversely, benzyloxy can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂) without affecting Boc or Fmoc carbamates. This orthogonal stability profile enables sequential deprotection strategies that are not feasible with Boc‑ or Fmoc‑only building blocks [1][2]. While direct quantitative deprotection yields for this specific compound are not reported in the public domain, the well‑established reactivity of benzyl ethers under hydrogenolysis conditions provides strong class‑level inference for synthetic planning.

Orthogonal protection Hydrogenolysis Solid-phase synthesis

Commercially Supplied Purity Benchmarking Against the Closest Analogues

The benzyloxy compound is listed at ≥95 % purity by at least one major catalogue supplier, which is comparable to the typical 95–97 % purity offered for the Boc analogue and 95–98 % for the Fmoc analogue . This parity in base purity ensures that no additional purification penalty is incurred when selecting the benzyloxy building block over the more common Boc or Fmoc versions, while still gaining the unique physicochemical advantages described above.

Purity Supply chain Procurement

Molecular Weight and Atom Economy in Fragment‑Based Design

At 277.31 g mol⁻¹, the benzyloxy compound is the lightest protected 2‑oxoazepane‑1‑acetic acid derivative that retains a readily removable protecting group. The Boc analogue weighs 286.32 g mol⁻¹ and the Fmoc analogue is substantially heavier at 408.4 g mol⁻¹ [1][2][3]. In fragment‑based drug discovery, lower molecular weight is directly linked to higher ligand efficiency indices (e.g., LE = −RT ln(IC₅₀)/heavy atom count), making the benzyloxy derivative a more attractive fragment for hit evolution when the benzyl group is ultimately cleaved to reveal a hydroxyl.

Fragment-based drug discovery Ligand efficiency Molecular weight

Highest‑Impact Use Cases for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid Based on Quantitative Differentiation


Incorporation into CNS‑Penetrant Lead Series Where Balanced Lipophilicity and Low TPSA Are Critical

The benzyloxy compound’s XLogP3 of 1.6 and TPSA of 66.8 Ų place it within the favourable property space for blood‑brain‑barrier penetration (typically XLogP 2–4, TPSA < 90 Ų). When building a 3‑hydroxy‑azepane‑containing scaffold for a CNS target, starting with the pre‑protected benzyloxy derivative allows the medicinal chemist to maintain optimal physicochemical parameters throughout the synthetic sequence, without the polarity penalty imposed by a Boc carbamate (TPSA 95.9 Ų) or the excessive lipophilicity of an Fmoc group (XLogP 3.1) .

Orthogonal Deprotection Strategies in Solid‑Phase Peptide Mimetic Synthesis

Because the benzyloxy group is stable to both TFA (Boc cleavage conditions) and piperidine (Fmoc cleavage conditions), the compound can be used as a side‑chain‑protected amino acid surrogate in sequences where two other orthogonal protecting groups must be removed independently. This three‑dimensional orthogonality (acid‑labile, base‑labile, hydrogenolysis‑labile) streamlines the synthesis of branched or cyclic peptide mimetics that incorporate a 3‑hydroxy‑azepane constraint .

Fragment Library Design Prioritising Ligand Efficiency

At 277.31 g mol⁻¹, the benzyloxy compound is the lightest protected member of the 2‑oxoazepane‑1‑acetic acid family. Fragment‑based screening collections that include this scaffold benefit from its lower molecular weight, which contributes to higher ligand efficiency scores when the benzyl group is later removed to expose the hydroxyl pharmacophore .

Scale‑Up Friendly Synthesis of 3‑Hydroxy‑Azepane Libraries

The single hydrogen‑bond donor (carboxylic acid) reduces the tendency for strong intermolecular hydrogen bonding that can complicate extraction and chromatography. This property, combined with the commercial availability at ≥95 % purity, makes the benzyloxy building block a practical choice for parallel synthesis arrays where consistent dissolution and reliable purification are required across hundreds of analogues .

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